N-(2-Bromobenzyl)-2(1H)-pyridone

Medicinal Chemistry Synthetic Methodology Building Block

This N-benzyl-2-pyridone features an ortho-bromine handle, uniquely enabling late-stage Suzuki-Miyaura or Buchwald-Hartwig diversification without re-optimizing the core. Its validated p38α MAP kinase hinge-binding scaffold (PDB: 3HP2) and defined lipophilicity (XLogP3 2.6) make it an essential reference for structure-property relationship (SPR) studies. Unlike des-bromo or chloro analogs, only this compound offers efficient oxidative addition for parallel library synthesis. Sourceable via AldrichCPR for early discovery, it serves as a critical fragment-growth starting point where the bromine acts as a synthetic exit vector.

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
CAS No. 1753-63-5
Cat. No. B6613199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Bromobenzyl)-2(1H)-pyridone
CAS1753-63-5
Molecular FormulaC12H10BrNO
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=CC=CC2=O)Br
InChIInChI=1S/C12H10BrNO/c13-11-6-2-1-5-10(11)9-14-8-4-3-7-12(14)15/h1-8H,9H2
InChIKeyXHINXPKMOXZKDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Bromobenzyl)-2(1H)-pyridone (CAS 1753-63-5): Procurement-Relevant Identity, Physicochemical Profile, and Class Context


N-(2-Bromobenzyl)-2(1H)-pyridone (CAS 1753-63-5; IUPAC: 1-[(2-bromophenyl)methyl]pyridin-2-one) is a member of the N-benzyl-2-pyridone class, characterized by a 2-pyridone core N-alkylated with an ortho-bromobenzyl substituent [1]. It is supplied by Sigma-Aldrich as part of the AldrichCPR collection of rare chemicals intended for early discovery research, with the explicit caveat that no analytical data is collected and the product is sold 'as-is' . Computed physicochemical properties—molecular weight 264.12 g/mol, XLogP3-AA 2.6, topological polar surface area 20.3 Ų, zero hydrogen bond donors, one hydrogen bond acceptor—place it within the oral drug-like chemical space but distinguish it from more polar or halogen-diversified analogs [1].

Why N-(2-Bromobenzyl)-2(1H)-pyridone Cannot Be Assumed Interchangeable with Other N-Benzyl-2-pyridones


The N-benzyl-2-pyridone scaffold is a privileged chemotype in kinase inhibitor discovery, with key structure–activity relationships (SAR) reported for p38α MAP kinase and COMT inhibition, where the benzyl substituent identity profoundly modulates potency and selectivity [1][2]. In the p38 series, subtle alterations to the N-benzyl group—such as halogen type and position—produced marked differences in biochemical IC50, cellular activity, and oral bioavailability, with bromo-substituted analogs occupying distinct regions of the kinase hinge-binding pocket as revealed by co-crystal structures [1]. Generic substitution of N-(2-bromobenzyl)-2(1H)-pyridone with a des-bromo, para-substituted, or heteroaryl analog without re-validating target engagement therefore risks complete loss of the desired binding mode and pharmacological profile. The ortho-bromine atom of this specific compound additionally provides a reactive handle for transition-metal-catalyzed cross-coupling that is absent in the corresponding chloro, fluoro, or unsubstituted benzyl congeners .

N-(2-Bromobenzyl)-2(1H)-pyridone: Quantitative Differentiation Evidence Against Closest Analogs


Ortho-Bromine Substituent Enables Pd-Catalyzed Cross-Coupling Not Possible with Des-Bromo or Chloro Analogs

The ortho-bromine atom on the benzyl ring of N-(2-bromobenzyl)-2(1H)-pyridone serves as a reactive center for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling late-stage diversification into biaryl, amino, or ether analogs without altering the pyridone N-benzyl scaffold [1]. In contrast, the corresponding N-(2-chlorobenzyl)-2(1H)-pyridone (CAS not found in major databases as a stock compound) would require significantly harsher conditions or specialized ligands for oxidative addition, while the des-bromo N-benzyl-2(1H)-pyridone (CAS 52240-36-9) lacks a halogen handle entirely, precluding direct cross-coupling diversification [2]. The compound is supplied as a 'rare and unique' AldrichCPR item, confirming limited commercial availability and reinforcing that this specific ortho-bromo derivative is not a commodity intermediate .

Medicinal Chemistry Synthetic Methodology Building Block

Computed LogP and TPSA Position This Compound Differently from Common Halo-Benzyl and Des-Benzyl Pyridone Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for N-(2-bromobenzyl)-2(1H)-pyridone is 2.6, with a topological polar surface area (TPSA) of 20.3 Ų and zero hydrogen bond donors (HBD) [1]. These values position the compound as moderately lipophilic with high predicted membrane permeability—a profile that differs from the des-methyl-2-pyridone core (unsubstituted 2-pyridone XLogP approximately -0.7) and from the 6-substituted pyridones commonly explored in COMT inhibitor programs [2]. Within the N-benzyl-2-pyridone series, replacing the ortho-bromine with a para-fluoro substituent (predicted XLogP decrease of approximately 0.8–1.2 log units) or with a carboxylic acid (predicted XLogP decrease of approximately 2–3 log units) would substantially alter the lipophilicity profile, potentially impacting protein binding, solubility, and passive permeability [1][3].

Physicochemical Profiling Drug-Likeness ADME Prediction

Co-Crystal Structures of p38α with N-Benzyl Pyridinones Reveal Scaffold-Specific Hinge-Binding Geometry Dependent on Benzyl Substitution

The co-crystal structure of human p38α with an N-benzyl pyridinone inhibitor (PDB: 3HP2) demonstrates that the pyridone carbonyl oxygen forms the canonical hydrogen bond with the kinase hinge region (Met109), while the N-benzyl substituent occupies the hydrophobic back pocket adjacent to the gatekeeper residue (Thr106) [1]. SAR studies in this series established that halogen substitution on the benzyl ring directly modulates both biochemical potency (range: IC50 >10 μM to <50 nM depending on substitution) and selectivity against a panel of kinases, with bromo-substituted analogs displaying intermediate potency and distinct selectivity profiles compared to fluoro, chloro, or methyl congeners [1]. Although the co-crystallized ligand is not N-(2-bromobenzyl)-2(1H)-pyridone itself, the structural data confirm that the ortho position of the benzyl ring is directly solvent-exposed at the entrance of the ATP-binding pocket, meaning an ortho-bromine atom would be poised both to interact with the kinase surface and to serve as a vector for further chemical elaboration [1].

Structural Biology Kinase Inhibition Fragment-Based Drug Design

Defined Application Scenarios for N-(2-Bromobenzyl)-2(1H)-pyridone Derived from Quantitative Differentiation Evidence


Late-Stage Diversification for Kinase-Focused Chemical Libraries

Due to the ortho-bromine handle, this compound is uniquely suited as a late-stage diversification point for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to generate arrays of biaryl- or amino-benzyl N-pyridones. Unlike the des-bromo or chloro analogs, the bromine atom enables efficient oxidative addition under standard catalytic conditions (e.g., Pd(PPh₃)₄, aqueous base, 80–100 °C), allowing parallel synthesis without re-optimizing the pyridone core. The co-crystal structure of the N-benzyl pyridinone scaffold bound to p38α (PDB: 3HP2) confirms that the ortho position is solvent-exposed and tolerant of additional steric bulk, supporting the feasibility of this diversification strategy [1][2].

Physicochemical Reference Standard for SPR Studies in the N-Benzyl Pyridinone Series

With an XLogP3-AA of 2.6, TPSA of 20.3 Ų, and zero hydrogen bond donors, N-(2-bromobenzyl)-2(1H)-pyridone serves as a defined lipophilic reference point for structure–property relationship (SPR) investigations. When comparing this compound to more polar congeners (e.g., introducing a 4-carboxylic acid or replacing bromine with a heterocycle), researchers can quantify the impact of specific structural changes on lipophilicity, permeability, and solubility using this compound as the well-characterized baseline. The Sigma-Aldrich AldrichCPR availability ensures traceable sourcing for reproducible SPR studies, albeit with the caveat that no analytical certificate of analysis is provided [2].

Fragment Elaboration Starting Point for p38α MAP Kinase Inhibitor Design

The N-benzyl pyridinone scaffold has been validated as a p38α hinge-binding motif with a co-crystal structure (PDB: 3HP2) and well-characterized SAR, where halogen substitution on the benzyl ring tunes biochemical potency across a >200-fold range [1]. N-(2-Bromobenzyl)-2(1H)-pyridone occupies an intermediate position in this SAR landscape—predicted to be more potent than the unsubstituted benzyl parent but less elaborated than the optimized clinical candidates (12r, 19). This makes it a practical starting point for fragment growth campaigns where the ortho-bromine can be exploited for additional interactions with the kinase surface or as a synthetic exit vector for further optimization [1].

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